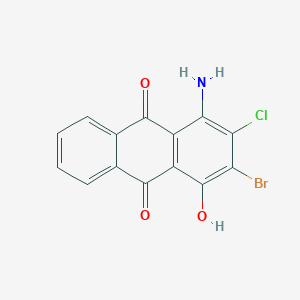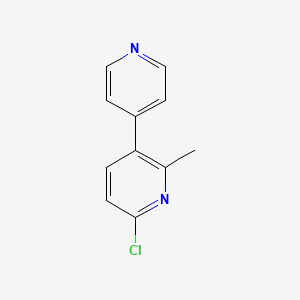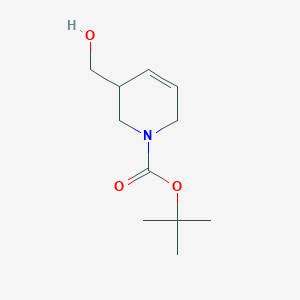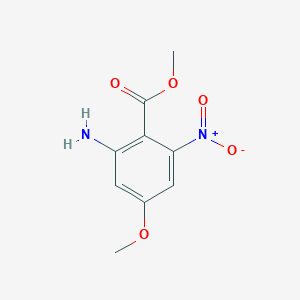
Methyl2-amino-4-methoxy-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-6-nitrobenzoate typically involves the nitration of methyl 2-amino-4-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-4-methoxy-6-nitrobenzoate may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-methoxy-6-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Methyl 2,4-diamino-6-methoxybenzoate.
Substitution: Methyl 2-amino-4-hydroxy-6-nitrobenzoate.
Oxidation: Methyl 2-nitroso-4-methoxy-6-nitrobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-methoxy-6-nitrobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-nitrobenzoate
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
Methyl 2-amino-4-methoxy-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
methyl 2-amino-4-methoxy-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-5-3-6(10)8(9(12)16-2)7(4-5)11(13)14/h3-4H,10H2,1-2H3 |
Clave InChI |
DQFDSMYQYWRXMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


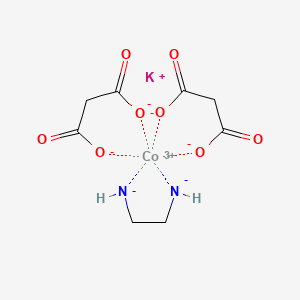

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
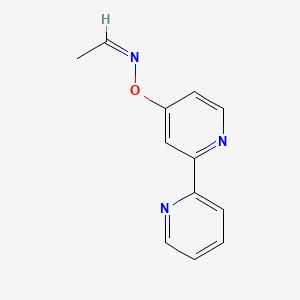
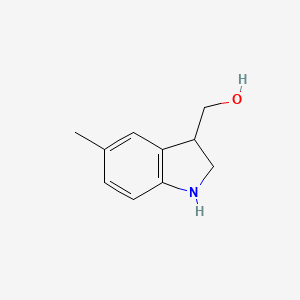

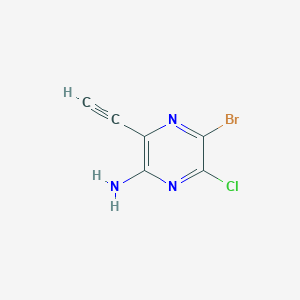
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
